molecular formula C20H30N2O3 B12700204 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(2,6-dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-, 1-oxide CAS No. 102132-42-3

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(2,6-dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-, 1-oxide

Cat. No.: B12700204
CAS No.: 102132-42-3
M. Wt: 346.5 g/mol
InChI Key: ONGKBMSISBVYGJ-UHFFFAOYSA-N
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Description

BRN 5997542, also known as (1R,2R,3S,5R)-(-)-2,3-pinanediol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and exhibits a negative optical rotation. It has a melting point of 80 to 82°C and a boiling point of 260°C under reduced pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S,5R)-(-)-2,3-pinanediol typically involves the reduction of pinene derivatives. One common method is the reduction of pinene oxide using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of (1R,2R,3S,5R)-(-)-2,3-pinanediol often involves the catalytic hydrogenation of pinene derivatives. This method uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The product is then separated and purified using distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S,5R)-(-)-2,3-pinanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

(1R,2R,3S,5R)-(-)-2,3-pinanediol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It is used in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves its interaction with specific molecular targets and pathways. It acts as a chiral ligand, binding to enzymes and receptors to modulate their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can influence various biochemical pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
  • (1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
  • (1R,2R,3S,5R)-(-)-2,3-Pinanediol

Uniqueness

(1R,2R,3S,5R)-(-)-2,3-pinanediol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its four chiral centers and negative optical rotation make it a valuable compound in asymmetric synthesis and chiral resolution processes. Compared to similar compounds, it offers higher selectivity and efficiency in various chemical reactions .

Properties

CAS No.

102132-42-3

Molecular Formula

C20H30N2O3

Molecular Weight

346.5 g/mol

IUPAC Name

N-[1-(2,6-dimethylphenoxy)propan-2-yl]-2,2,5,5-tetramethyl-1-oxido-1H-pyrrol-1-ium-3-carboxamide

InChI

InChI=1S/C20H30N2O3/c1-13-9-8-10-14(2)17(13)25-12-15(3)21-18(23)16-11-19(4,5)22(24)20(16,6)7/h8-11,15,22H,12H2,1-7H3,(H,21,23)

InChI Key

ONGKBMSISBVYGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C2=CC([NH+](C2(C)C)[O-])(C)C

Origin of Product

United States

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